(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazolo-thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include chlorinated solvents, bases like potassium carbonate, and catalysts such as palladium complexes .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halides or alkylating agents.
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated compounds .
Scientific Research Applications
(5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has diverse applications in scientific research:
Mechanism of Action
The mechanism by which (5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Belzutifan: An anti-cancer medication with a different core structure but similar bioactive properties.
Uniqueness
(5Z)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-ETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique triazolo-thiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H16ClN3O3S |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H16ClN3O3S/c1-2-29-17-8-6-14(7-9-17)21-25-23-27(26-21)22(28)20(31-23)13-18-10-11-19(30-18)15-4-3-5-16(24)12-15/h3-13H,2H2,1H3/b20-13- |
InChI Key |
FIAGDEGCWFNADS-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2 |
Origin of Product |
United States |
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